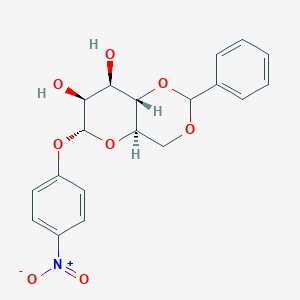

4-Nitrofenil 4,6-O-bencilideno-α-D-manopiranósido

Descripción general

Descripción

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is a biochemical compound with the molecular formula C19H19NO8 and a molecular weight of 389.36 g/mol . It is primarily used in proteomics research and is known for its solid physical state, solubility in chloroform and DMSO, and a melting point of 109-111°C .

Aplicaciones Científicas De Investigación

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is widely used in scientific research, particularly in:

Chemistry: As a substrate in enzymatic assays to study glycosidase activities.

Biology: In the detection and quantification of specific enzymes like alpha-mannosidase.

Industry: Used in the synthesis of complex carbohydrates and glycosides .

Mecanismo De Acción

Target of Action

The primary target of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is α-mannosidase , an enzyme that catalyzes the hydrolysis of terminal, non-reducing mannose residues in mannose-rich glycoconjugates .

Mode of Action

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside acts as a substrate for α-mannosidase . The enzyme cleaves the glycosidic bond of the compound, resulting in the release of 4-nitrophenol and a mannose derivative. The 4-nitrophenol can be detected and quantified, making this compound useful in enzyme activity assays .

Biochemical Pathways

The compound is involved in the mannose metabolic pathway . By acting as a substrate for α-mannosidase, it participates in the breakdown of mannose-rich glycoconjugates. The downstream effects of this process include the generation of mannose for use in other biochemical pathways and the modification of glycoconjugates for various cellular functions .

Pharmacokinetics

It is known to be soluble in dmf , which may influence its absorption and distribution in the body. Its bioavailability would depend on factors such as route of administration and metabolic stability.

Result of Action

The action of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside results in the release of 4-nitrophenol, which can be detected and quantified. This allows for the measurement of α-mannosidase activity, aiding in the study of diseases related to mannose metabolism .

Action Environment

The action of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. Additionally, the compound should be stored at -20°C to maintain its stability .

Métodos De Preparación

The synthesis of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside typically involves the benzylidenation of mannopyranoside derivatives. One common method employs fluoroboric acid as a catalyst, which allows for the purification of the product by simple crystallization . The reaction conditions usually involve maintaining a low temperature and using solvents like chloroform or dichloromethane .

Análisis De Reacciones Químicas

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Catalytic hydrogenation can reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and palladium on carbon for reduction. The major products formed depend on the specific reaction conditions but can include amines, alcohols, and substituted phenyl derivatives .

Comparación Con Compuestos Similares

Similar compounds to 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside include:

4-Nitrophenyl alpha-D-mannopyranoside: Lacks the benzylidene protection and is used similarly in enzymatic assays.

4-Nitrophenyl beta-D-mannopyranoside: Used to study beta-mannosidase activity.

4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-alpha-D-mannopyranoside: Contains an additional benzoyl group, making it useful for more specific biochemical applications.

The uniqueness of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside lies in its benzylidene protection, which provides stability and specificity in enzymatic reactions .

Actividad Biológica

4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside (commonly referred to as pNP-Man) is a synthetic glycoside extensively utilized in biochemical research, particularly as a substrate for the enzyme α-mannosidase. This compound is notable for its role in studying glycosidase activities and has implications in various fields, including enzymology, carbohydrate chemistry, and clinical diagnostics. This article explores the biological activity of pNP-Man, detailing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside has the molecular formula and a molecular weight of approximately 389.36 g/mol. It features a para-nitrophenyl group attached to a benzylidene derivative of α-D-mannopyranoside. The presence of the nitrophenyl group allows for colorimetric detection upon enzymatic cleavage, making it a valuable tool in enzyme assays.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.36 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

Target Enzyme

The primary target of 4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside is α-mannosidase , an enzyme responsible for hydrolyzing terminal non-reducing mannose residues in mannose-rich glycoconjugates. The compound acts as a substrate for this enzyme, facilitating the study of mannose metabolism.

Mode of Action

Upon hydrolysis by α-mannosidase, pNP-Man releases 4-nitrophenol , which can be quantified spectrophotometrically. This reaction not only enables the measurement of α-mannosidase activity but also provides insights into various diseases associated with mannose metabolism .

Biochemical Pathways

The hydrolysis of pNP-Man is part of the mannose metabolic pathway , contributing to the breakdown of glycoconjugates and the generation of mannose for other biochemical processes . The compound's action is influenced by environmental factors such as pH and temperature, which are critical for optimal enzyme activity.

Applications in Research

4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside serves multiple roles in scientific research:

- Enzymatic Assays : It is widely used as a chromogenic substrate for measuring α-mannosidase activity in both research and clinical settings .

- Glycosylation Studies : The compound aids in understanding glycosylation mechanisms and enzyme kinetics, which are crucial for developing therapeutic agents targeting glycosylation pathways .

- Diagnostic Applications : Its ability to produce a measurable color change upon enzymatic cleavage makes it valuable for diagnostic assays related to carbohydrate metabolism disorders .

Case Study 1: Enzyme Kinetics Analysis

A study investigated the kinetics of α-mannosidase using pNP-Man as a substrate. The researchers observed that varying concentrations of the substrate significantly influenced enzyme activity. The results indicated that pNP-Man could effectively distinguish between different α-mannosidase isoforms based on their kinetic parameters .

Case Study 2: Clinical Diagnostics

In clinical diagnostics, pNP-Man has been utilized to assess α-mannosidase activity in patients suspected of having lysosomal storage diseases. The assay demonstrated high sensitivity and specificity, providing clinicians with reliable data for diagnosis .

Propiedades

IUPAC Name |

(4aR,6R,7S,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16+,17-,18?,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBDVEKOBCWPHZ-VHXLSKCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454080 | |

| Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58056-41-0 | |

| Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.